molecular formula C16H21PSi B1601546 Phosphine, diphenyl[(trimethylsilyl)methyl]- CAS No. 4451-96-1

Phosphine, diphenyl[(trimethylsilyl)methyl]-

Cat. No.: B1601546
CAS No.: 4451-96-1
M. Wt: 272.4 g/mol
InChI Key: UPQYNEYVDRPMPX-UHFFFAOYSA-N
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Description

Phosphine, diphenyl[(trimethylsilyl)methyl]- is an organophosphorus compound with the molecular formula C15H19PSi. It is also known as (diphenylphosphino)trimethylsilane or (trimethylsilyl)diphenylphosphine. This compound is characterized by the presence of a phosphine group (P) bonded to two phenyl groups (C6H5) and a trimethylsilyl group (Si(CH3)3). It is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphine, diphenyl[(trimethylsilyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with trimethylsilylmethylmagnesium chloride yields the desired product . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.

Another method involves the use of organolithium reagents. The reaction of diphenylphosphine with trimethylsilylmethyl lithium can also produce phosphine, diphenyl[(trimethylsilyl)methyl]- . This reaction is usually performed at low temperatures to control the reactivity of the organolithium compound.

Industrial Production Methods

Industrial production of phosphine, diphenyl[(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Phosphine, diphenyl[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.

    Reduction: Lithium aluminum hydride; usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, alkyl halides; reactions are often conducted in polar solvents like tetrahydrofuran or dichloromethane.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the reagents used.

Scientific Research Applications

Phosphine, diphenyl[(trimethylsilyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes. It also serves as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.

    Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: Phosphine, diphenyl[(trimethylsilyl)methyl]- is used in the production of specialty chemicals and materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of phosphine, diphenyl[(trimethylsilyl)methyl]- involves its ability to act as a ligand and form stable complexes with transition metals. The phosphine group donates electron density to the metal center, enhancing the stability and reactivity of the complex. This property is exploited in various catalytic processes, including cross-coupling reactions and hydrogenation.

Comparison with Similar Compounds

Phosphine, diphenyl[(trimethylsilyl)methyl]- can be compared with other similar compounds, such as:

    Triphenylphosphine: Unlike phosphine, diphenyl[(trimethylsilyl)methyl]-, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Trimethylphosphine: This compound has three methyl groups attached to the phosphorus atom. It is more basic and nucleophilic compared to phosphine, diphenyl[(trimethylsilyl)methyl]-.

    Diphenylphosphine: Similar to phosphine, diphenyl[(trimethylsilyl)methyl]-, but without the trimethylsilyl group. It is used in the synthesis of various organophosphorus compounds.

Phosphine, diphenyl[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties, making it a valuable reagent in both academic and industrial research.

Biological Activity

Phosphine compounds, particularly those with silyl and phenyl substituents, have garnered significant interest in both organic synthesis and biological applications. Among these, Phosphine, diphenyl[(trimethylsilyl)methyl]- (often referred to as diphenyl(trimethylsilyl)methylphosphine) is noteworthy for its unique reactivity and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound diphenyl(trimethylsilyl)methylphosphine can be represented structurally as follows:

 C6H5)2P CH3 3SiCH3\text{ C}_6\text{H}_5)_2\text{P CH}_3\text{ 3SiCH}_3

This structure consists of two phenyl groups attached to a phosphorus atom, which is also bonded to a trimethylsilyl group and a methyl group. The presence of the silyl group enhances the compound's stability and reactivity.

Anticancer Properties

Recent studies have explored the anticancer potential of phosphine derivatives. For instance, Trimethylbenzoyl Diphenylphosphine Oxide , a related compound, demonstrated significant cytotoxic effects on various cancer cell lines, including human breast cancer cells (MCF-7) and mouse 4T1 cells. In vitro assays indicated that at concentrations above 40 µM, there was a statistically significant decrease in cell viability, particularly when cells were exposed to irradiation .

Concentration (µM) MCF-7 Viability (%) 4T1 Viability (%)
0100100
59592
109085
208075
406050

Cytotoxicity Studies

Cytotoxicity assessments using various mammalian cell lines revealed that diphenyl(trimethylsilyl)methylphosphine exhibits dose-dependent cytotoxic effects. Studies indicated that at concentrations ranging from 1 to 50 µM, significant reductions in cell viability were observed across different cell types, including human embryonic kidney cells (HEK293T) and human umbilical vein endothelial cells (HUVEC-12) .

The mechanism by which phosphine compounds exert their biological effects often involves the generation of reactive oxygen species (ROS) or the induction of apoptosis in cancer cells. The phosphine oxide form, which can be generated from diphenyl(trimethylsilyl)methylphosphine under oxidative conditions, is believed to play a crucial role in mediating these effects .

Case Studies

  • Study on Anticancer Activity : A study evaluated the effects of diphenyl(trimethylsilyl)methylphosphine on MCF-7 and 4T1 cells. The results indicated that exposure to this compound led to increased apoptosis rates when combined with light irradiation. This suggests potential applications in photodynamic therapy for cancer treatment .
  • Cytotoxicity Assessment : Another research highlighted the cytotoxic effects of diphenyl(trimethylsilyl)methylphosphine across multiple cell lines. The findings confirmed that higher concentrations resulted in significant cell death, indicating its potential as a chemotherapeutic agent .

Properties

IUPAC Name

diphenyl(trimethylsilylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21PSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQYNEYVDRPMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477134
Record name Phosphine, diphenyl[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4451-96-1
Record name Phosphine, diphenyl[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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